Methyl 4-Amino-2-hydroxybenzoate, also known as methyl para-aminosalicylic acid, is an organic compound with the molecular formula and a molecular weight of approximately 167.16 g/mol. It features a hydroxyl group and an amino group attached to a benzene ring, making it a derivative of salicylic acid. This compound is characterized by its white crystalline appearance and is soluble in various organic solvents, which contributes to its utility in different applications .
Methyl 4-Amino-2-hydroxybenzoate exhibits notable biological activity. It has been investigated for its potential as an antitubercular agent, particularly in the treatment of tuberculosis due to its structural similarity to other therapeutic agents like isoniazid. The compound's ability to inhibit bacterial cell wall synthesis contributes to its effectiveness against Mycobacterium tuberculosis . Additionally, it has been noted for its antioxidant properties, which may provide protective effects against oxidative stress in biological systems.
The synthesis of Methyl 4-Amino-2-hydroxybenzoate can be achieved through several methods:
Methyl 4-Amino-2-hydroxybenzoate finds diverse applications across various fields:
Interaction studies involving Methyl 4-Amino-2-hydroxybenzoate focus primarily on its pharmacokinetics and pharmacodynamics. Research indicates that this compound does not significantly inhibit major cytochrome P450 enzymes, suggesting a lower risk of drug-drug interactions when co-administered with other medications. Its bioavailability and absorption characteristics have also been studied, indicating favorable profiles for oral administration .
Methyl 4-Amino-2-hydroxybenzoate shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Methyl 5-Amino-2-hydroxybenzoate | 42753-75-3 | 0.98 |
Methyl 3-Amino-5-hydroxybenzoate | 67973-80-2 | 0.93 |
Methyl 2-Amino-5-hydroxybenzoate | 1882-72-0 | 0.90 |
Methyl 2-Amino-4,6-dimethoxybenzoate | 379228-26-9 | 0.89 |
Methyl 3-Amino-5-methoxybenzoate | 217314-47-1 | 0.88 |
These compounds are distinguished by variations in the position of amino and hydroxyl groups on the benzene ring or additional substituents that alter their biological activity and chemical properties. Methyl 4-Amino-2-hydroxybenzoate is unique due to its specific combination of functional groups that contribute to its distinct pharmacological profile .
Irritant